molecular formula C23H22N6O3 B2589209 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1049424-04-5

3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2589209
CAS No.: 1049424-04-5
M. Wt: 430.468
InChI Key: JEXJMCSHLMPVAG-UHFFFAOYSA-N
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Description

3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features an intriguing structure combining chromen, piperazine, and tetrazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally begins with the formation of the chromen-2-one core.

  • A typical synthetic route involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by the cyclization to form the chromen-2-one nucleus.

  • The final step involves the attachment of the tetrazol group. This is typically carried out through a cyclization reaction where a tolyl-substituted hydrazine derivative undergoes a cyclization reaction to form the tetrazol ring.

Industrial Production Methods:

  • Industrial-scale production methods optimize these reactions for scalability, often employing continuous flow reactors to maintain precise control over reaction conditions.

  • Solvent recycling and catalyst regeneration techniques are also integrated to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, especially targeting the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions are possible at various points in the molecule, particularly at positions adjacent to the piperazine and chromen-2-one moieties.

Common Reagents and Conditions:

  • Typical reagents include acids like hydrochloric acid for protonation reactions, bases like sodium hydroxide for deprotonation, and organometallic reagents for complex formation.

Major Products:

  • Oxidation yields products with higher oxidation states, such as carboxylic acids or carbonyl derivatives.

  • Reduction often produces alcohols or amines, depending on the functional groups targeted.

  • Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives tailored for specific applications.

Scientific Research Applications

Chemistry:

  • Used as a precursor in synthesizing complex molecular architectures.

  • Acts as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology and Medicine:

  • Demonstrates potential as an antimicrobial and anticancer agent due to its interaction with biological macromolecules.

  • Investigated for its role in inhibiting specific enzymes or receptors in biological pathways, making it a candidate for drug development.

Industry:

  • Utilized in the manufacture of specialty chemicals and advanced materials.

  • Acts as an intermediate in the production of polymers and other high-performance materials.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors.

  • The tetrazol ring is particularly notable for its ability to mimic phosphate groups in biological systems, making it a potent inhibitor of certain enzymes.

  • The piperazine moiety can facilitate binding to various receptors, enhancing the compound's biological activity.

Comparison with Similar Compounds

  • 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Lacks the tolyl group, leading to differences in hydrophobicity and binding affinity.

  • 3-(4-((1-(p-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Similar structure but with variations in the substituent groups on the tetrazol and chromen rings.

Uniqueness:

  • The presence of the p-tolyl group in 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one imparts unique physicochemical properties, enhancing its interactions in both chemical reactions and biological systems.

  • The compound’s specific substitution pattern can lead to distinct biological activities and binding properties compared to its analogs.

In sum, this compound represents a fascinating molecule with diverse applications across multiple fields. Its complex structure and dynamic reactivity make it an important subject of study for advancing scientific research and industrial applications.

Properties

IUPAC Name

3-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-16-6-8-18(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-17-4-2-3-5-20(17)32-23(19)31/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJMCSHLMPVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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